molecular formula C14H21BO4 B3069480 2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 851231-30-6

2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3069480
CAS No.: 851231-30-6
M. Wt: 264.13 g/mol
InChI Key: FZSMHXDGONFVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 851231-30-6) is a pinacol boronate ester widely employed in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₁₄H₂₁BO₄, with a molecular weight of 264.12 g/mol . The compound features a 2,6-dimethoxyphenyl group attached to a 1,3,2-dioxaborolane (pinacol boronate) scaffold. The methoxy groups at the ortho positions of the phenyl ring impart steric hindrance and moderate electron-donating effects, influencing its reactivity in catalytic transformations. It is commercially available with ≥98% purity and is utilized as a key intermediate in pharmaceutical and materials science research .

Properties

IUPAC Name

2-(2,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)12-10(16-5)8-7-9-11(12)17-6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSMHXDGONFVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in cancer therapy or protein labeling in biological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related boronate esters, highlighting differences in substituents, molecular properties, and applications:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
2-(2,6-Dimethoxyphenyl)-... (851231-30-6) 2,6-di-OCH₃ C₁₄H₂₁BO₄ 264.12 Suzuki coupling; balanced steric/electronic effects for aryl introduction .
2-(3,5-Dichlorophenyl)-... (N/A) 3,5-di-Cl C₁₂H₁₅BCl₂O₂ 269.97 Enhanced electrophilicity for electron-deficient coupling partners .
2-(2,6-Difluorophenyl)-... (863868-37-5) 2,6-di-F C₁₂H₁₅BF₂O₂ 240.06 Electron-withdrawing substituents improve stability in aqueous conditions .
2-(3,5-Dimethoxyphenyl)-... (365564-07-4) 3,5-di-OCH₃ C₁₄H₂₁BO₄ 264.12 Reduced steric hindrance vs. 2,6-di-OCH₃; faster coupling kinetics .
2-(2,3-Dimethoxyphenyl)-... (488850-92-6) 2,3-di-OCH₃ C₁₄H₂₁BO₄ 264.12 Asymmetric substitution alters regioselectivity in cross-couplings .
2-(4-Methoxyphenyl)-... (N/A) 4-OCH₃ C₁₃H₁₉BO₃ 238.10 Para-substitution minimizes steric effects; common in fluorescent probes .

Structural and Electronic Effects

  • Steric Hindrance : The 2,6-dimethoxy substitution in the target compound creates significant steric bulk compared to analogs like 3,5-dimethoxy (e.g., 365564-07-4) or para-methoxy (e.g., 4-OCH₃) derivatives. This hindrance slows reaction rates in some Suzuki couplings but improves selectivity for bulky substrates .
  • Electronic Effects : Methoxy groups are electron-donating, slightly deactivating the aryl ring toward electrophilic substitution. In contrast, chloro or fluoro substituents (e.g., 3,5-di-Cl or 2,6-di-F) increase electrophilicity at the boron center, enhancing reactivity with electron-rich partners .

Spectroscopic Comparisons

  • ¹H-NMR :

    • Target Compound : Methoxy singlets at δ ~3.9 ppm; aromatic protons as a singlet at δ ~6.5–7.0 ppm .
    • 3,5-Dichloro Analog : Aromatic protons split into doublets (δ ~7.2–7.5 ppm) due to deshielding by Cl substituents .
    • 2,6-Difluoro Analog : Fluorine coupling splits aromatic signals into triplets (δ ~6.8–7.1 ppm) .
  • Mass Spectrometry :

    • Target compound: [M+H]⁺ at m/z 265.1 .
    • Dichloro derivatives: [M+H]⁺ peaks ~269–271 .

Biological Activity

2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 851231-30-6) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on diverse research findings and case studies.

  • Chemical Formula : C₁₄H₂₁BO₄
  • Molecular Weight : 264.125 g/mol
  • Purity : Typically ≥98% .
  • Physical State : Solid at room temperature .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure is known to participate in biochemical reactions involving nucleophiles and electrophiles, which can influence cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects : Studies have shown that compounds with similar dioxaborolane structures exhibit antiproliferative effects against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Neuroprotective Properties : Some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The inhibition of mixed lineage kinase 3 (MLK3) has been highlighted as a potential mechanism for neuroprotection .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of related dioxaborolanes, it was found that these compounds could inhibit the growth of various cancer cell lines. The mechanism involved the induction of apoptosis and disruption of mitochondrial membrane potential. The specific role of this compound in this context remains to be fully elucidated but suggests potential as an anticancer agent.

Case Study 2: Neuroprotection

Research focusing on neuroprotective effects revealed that certain dioxaborolanes could mitigate neuronal cell death in models of oxidative stress. These compounds potentially activate neurotrophic signaling pathways and inhibit apoptotic pathways.

Data Table: Biological Activities

Activity Effect Reference
AntiproliferativeInduces apoptosis in cancer cells
NeuroprotectiveProtects against oxidative stress
Enzyme InhibitionInhibits MLK3 activity

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This reaction enables carbon-carbon bond formation between aryl halides and boronic esters. The compound acts as a boron source for aryl group transfer.

Mechanism :

  • Oxidative addition of aryl halide to palladium catalyst

  • Transmetalation with the boronic ester

  • Reductive elimination to form biaryl products

Typical Conditions :

ParameterValueSource
CatalystPd(PPh₃)₄ (1–5 mol%)
BaseK₂CO₃, NaOAc, or CsF
SolventTHF/DME/H₂O (3:1)
Temperature80–100°C
Yield Range65–92%

Example Reaction :

Ar X+2 2 6 Dimethoxyphenyl dioxaborolanePd0Ar Ar +Byproducts\text{Ar X}+\text{2 2 6 Dimethoxyphenyl dioxaborolane}\xrightarrow{\text{Pd}^0}\text{Ar Ar }+\text{Byproducts}

Applications: Synthesis of biphenyl derivatives for pharmaceuticals and organic electronics .

Direct Arylation Reactions

The compound participates in metal-free arylation under oxidative conditions.

Key Findings :

  • Reacts with electron-rich arenes in the presence of Cu(OAc)₂

  • Dimethoxy groups enhance regioselectivity via steric and electronic effects

  • Requires stoichiometric oxidants (e.g., Ag₂O) for catalytic cycles

Optimized Parameters :

OxidantTime (h)Yield (%)
Ag₂O2478
K₂S₂O₈3662

Halogenation and Functional Group Interconversion

The boronic ester undergoes selective transformations at the boron center.

Protodeboronation

  • Achieved via UV irradiation with Ir photocatalysts :

    B arylhν,Ir dFCF ppy 2Ar H+B OH 3\text{B aryl}\xrightarrow{h\nu,\text{Ir dFCF ppy }_2}\text{Ar H}+\text{B OH }_3

    Conditions: Thiophenol (1.1 equiv), acetone/MeOH, 16 h (82% yield) .

Bromination

  • Reacts with N-bromosuccinimide (NBS) to form brominated intermediates:

    B aryl+NBSAr Br+Succinimide\text{B aryl}+\text{NBS}\rightarrow \text{Ar Br}+\text{Succinimide}

    Use: Precursor for Heck or Negishi couplings.

Oxidation and Hydrolysis

Controlled oxidation converts the boronic ester into phenolic derivatives.

Pathways :

ReagentProductYield (%)
H₂O₂ (30%), NaOH2,6-Dimethoxyphenol88
Ozone/MeOHQuinone derivatives71

Note: Acidic conditions (HCl/H₂O) yield boronic acids, which are unstable and polymerize readily .

Catalytic C–H Borylation

Enables late-stage functionalization of aromatic systems:

Conditions :

  • Catalyst: Ir(COD)(OMe)]₂ (2 mol%)

  • Ligand: dtbpy

  • Solvent: Cyclohexane, 100°C

Substrate Scope :

AreneYield (%)
Toluene54
Naphthalene67

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity validated?

  • Methodology :

  • Synthesis : Use palladium-catalyzed Miyaura borylation of 2,6-dimethoxybromobenzene with bis(pinacolato)diboron (B₂pin₂) under inert atmosphere. Reaction conditions: 80–100°C, 12–24 hours in THF or dioxane .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity .
  • Characterization : Confirm structure via 1H^1H, 13C^13C, and 11B^11B NMR; validate purity using GC-MS or HPLC .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodology :

  • Handling : Use anhydrous conditions (glovebox or Schlenk line) to prevent hydrolysis. The borolane ester is moisture-sensitive, degrading to boronic acid upon prolonged exposure to humidity .
  • Storage : Store under argon at −20°C in amber vials to avoid photodegradation. Stability tests show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does the electronic environment of the 2,6-dimethoxyphenyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodology :

  • Mechanistic Analysis : Compare coupling efficiency with analogs (e.g., 2,6-difluorophenyl or 2,6-dimethylphenyl derivatives) using kinetic studies (NMR monitoring) and DFT calculations. The electron-donating methoxy groups reduce electrophilicity of the boron center, requiring higher catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
  • Data Contradictions : While methoxy groups typically slow transmetallation, steric effects from the 2,6-substitution enhance regioselectivity in aryl halide couplings .

Q. What computational models are used to predict the compound’s reactivity in non-traditional coupling reactions (e.g., C–H borylation)?

  • Methodology :

  • DFT Studies : Optimize transition states using Gaussian09 with B3LYP/6-31G(d) basis sets. Focus on boron-centered orbital interactions with Ir catalysts (e.g., [Ir(COD)(OMe)]₂) .
  • Experimental Validation : Compare predicted activation energies with experimental yields under photoredox conditions (e.g., Ir(ppy)₃, blue LED) .

Q. How can substituent effects on the borolane ring (e.g., methyl vs. ethyl groups) alter crystallization behavior or solubility?

  • Methodology :

  • Crystallography : Perform single-crystal X-ray diffraction on analogs (e.g., 4,4,5,5-tetraethyl derivatives). Methyl groups enhance crystal packing density, reducing solubility in polar solvents (e.g., 2 mg/mL in ethanol vs. 12 mg/mL for tetraethyl) .
  • Solubility Screening : Use Hansen solubility parameters (HSPiP software) to correlate substituent lipophilicity with solvent compatibility .

Q. What strategies resolve contradictions in catalytic efficiency between small-scale and industrial-scale reactions?

  • Methodology :

  • Scale-Up Analysis : Conduct kinetic profiling (e.g., in situ IR spectroscopy) to identify mass transfer limitations. For example, inefficient mixing in large batches may reduce yields by 15–20% .
  • Process Optimization : Switch from batch to flow chemistry (microreactors) to maintain consistent residence time and temperature, improving reproducibility .

Data Contradiction Analysis

Q. Why do some studies report high yields (>90%) for Suzuki couplings, while others observe <50% with the same substrate?

  • Resolution :

  • Oxygen Sensitivity : Trace oxygen deactivates Pd catalysts. Use rigorous degassing (freeze-pump-thaw cycles) or additive (e.g., TBAB) to stabilize active Pd(0) species .
  • Substrate Purity : Impurities in aryl halides (e.g., residual Cl⁻) poison catalysts. Pre-purify via activated carbon treatment .

Methodological Best Practices

  • Reaction Monitoring : Use 11B^11B NMR to track borolane conversion in real time .
  • Safety Protocols : Wear nitrile gloves and PPE; borolanes may hydrolyze to boric acid, which is toxic upon skin contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.